(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is a halogenated sesquiterpene compound isolated from the red alga Laurencia dendroidea.
Preparation Methods
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol can be extracted and isolated from Laurencia species using traditional methodologies such as flash chromatography, thin-layer chromatography, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol undergoes various chemical reactions, including oxidation and substitution. For instance, when reacted with sulfuric acid, obtusol appears as a purple spot, indicating its reactivity . Common reagents used in these reactions include sulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol has been extensively studied for its larvicidal potential against the dengue vector mosquito Aedes aegypti. It has shown higher toxic activity compared to other compounds, with a lethal concentration (LC50) value of 3.5 ppm . Additionally, obtusol has been investigated for its potential in controlling insect vectors and its ecological role in marine environments .
Mechanism of Action
The mechanism of action of obtusol involves damage to the intestinal epithelium of larvae exposed to the compound. Histological analysis has revealed the presence of reactive oxygen species, suggesting that epithelial damage might be related to redox imbalance .
Comparison with Similar Compounds
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is often compared with other sesquiterpenes such as elatol. While both compounds exhibit larvicidal activity, obtusol has shown higher toxic activity than elatol . Other similar compounds include obtusane and triquinane derivatives, which are also isolated from Laurencia species .
Properties
CAS No. |
73494-22-1 |
---|---|
Molecular Formula |
C15H23Br2ClO |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11?,12-,14?,15+/m1/s1 |
InChI Key |
JPQFUHCOKXIWBB-LJURCNODSA-N |
SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Isomeric SMILES |
CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C(C2)Cl)(C)Br)O)Br)C |
Canonical SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Synonyms |
obtusol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.